

Application Note: Determination of Trimethoprim Levels in Wastewater Samples

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Compound of Interest					
Compound Name:	Trimethoprim-13C3				
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Introduction

Trimethoprim (TMP) is a synthetic broad-spectrum antibiotic widely used in human and veterinary medicine, often in combination with sulfamethoxazole.[1] Due to its extensive use and incomplete metabolism, a significant amount of trimethoprim is excreted and enters wastewater treatment plants (WWTPs).[1][2] The presence of trimethoprim and other pharmaceuticals in wastewater is a growing environmental concern due to the potential for antibiotic resistance development in microorganisms and adverse effects on aquatic ecosystems.[3] Therefore, accurate and sensitive methods for the determination of trimethoprim levels in wastewater are crucial for environmental risk assessment, monitoring the efficiency of WWTPs, and understanding the fate of these emerging contaminants.[4]

This application note provides detailed protocols for the determination of trimethoprim in wastewater samples using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). A protocol for sample preparation using Solid-Phase Extraction (SPE) is also detailed, as it is a critical step for the concentration and purification of the analyte from complex wastewater matrices.

Analytical Methods Overview



The determination of trimethoprim in complex matrices like wastewater requires highly selective and sensitive analytical methods.[4] The most commonly employed techniques are:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of trace levels of pharmaceuticals in environmental samples. It offers high selectivity and sensitivity, allowing for the detection of trimethoprim at nanogram-per-liter (ng/L) concentrations.[2][5][6]
- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible
 and cost-effective technique compared to LC-MS/MS. While generally less sensitive, it can
 be suitable for the analysis of wastewater with higher expected concentrations of
 trimethoprim.[7]
- Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method based on antigen-antibody recognition.[8] It can be used for rapid screening of a large number of samples, but results should be confirmed by a chromatographic method due to potential cross-reactivity.[8][9]

Experimental Workflow

The overall workflow for the determination of trimethoprim in wastewater samples involves sample collection, preparation, instrumental analysis, and data processing.





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Caption: Experimental workflow for trimethoprim analysis in wastewater.

Experimental Protocols Sample Collection and Preservation

- Collection: Collect wastewater samples in 1-liter amber glass bottles to prevent photodegradation of trimethoprim.[3]
- Preservation: Adjust the pH of the sample to 2 by adding concentrated HCl dropwise.[3]
 Store the samples at 4°C in the dark and analyze them as soon as possible, preferably within 24 hours of collection.[7]
- Filtration: Before extraction, filter the samples through a 0.45 μm glass fiber or nylon filter to remove suspended solids.[3][7]

Solid-Phase Extraction (SPE) Protocol

This protocol is a crucial step for concentrating trimethoprim and removing interfering matrix components.[3][4]

- Materials:
 - SPE cartridges (e.g., Oasis HLB, Strata-X, or C18)
 - SPE manifold
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Ultrapure water
 - Formic acid or hydrochloric acid
 - Ammonia solution or sodium hydroxide



Procedure:

- Cartridge Conditioning:
 - Pass 5 mL of methanol through the SPE cartridge.
 - Pass 5 mL of ultrapure water through the cartridge.
 - Do not allow the cartridge to dry out.
- Sample Loading:
 - Pass the filtered and pH-adjusted wastewater sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Washing:
 - Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.
 - Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for about 10-20 minutes.
- Elution:
 - Elute the retained trimethoprim from the cartridge by passing 5-10 mL of methanol or acetonitrile through it.
 - Collect the eluate in a clean collection tube.
- Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
 - Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase used for the subsequent chromatographic analysis.

LC-MS/MS Analysis Protocol



- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.7 μm particle size) is commonly used.
 - Mobile Phase: A gradient elution is typically employed with:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
 - Flow Rate: 0.2 0.4 mL/min.
 - Injection Volume: 10 μL.
 - o Column Temperature: 30 40°C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Quantifier: m/z 291 → 230
 - Qualifier: m/z 291 → 123
 - Optimize other parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument used.

HPLC-UV Analysis Protocol

 Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).[7]



- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size).[7]
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., 0.01 M sodium acetate or 0.05 M ammonium acetate with formic acid).[7][10] A common mobile phase composition is a mixture of acetonitrile and water (e.g., 30:70 v/v) with a pH adjusting agent.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.
 - Detection Wavelength: 254 nm or 270 nm.[7]

Data Presentation

The following table summarizes typical quantitative data for trimethoprim levels found in various wastewater samples as reported in the literature.

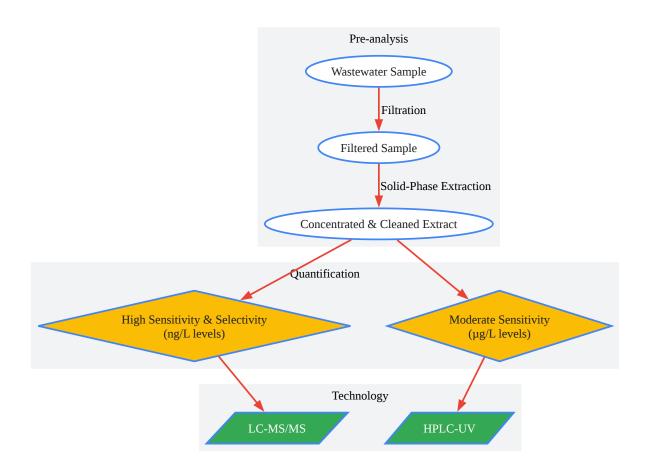


Sample Type	Analytical Method	Concentrati on Range (ng/L)	Limit of Detection (LOD) (ng/L)	Limit of Quantificati on (LOQ) (ng/L)	Reference
Primary Effluent	LC-MS/MS	22 - 1450	-	-	[2]
Tertiary Effluent	LC-MS/MS	up to 423	-	-	[2]
Influent Wastewater	SPE-HPLC- MS/MS	16 - 1380 (LOQ)	-	16 - 1380	
Effluent Wastewater	SPE-HPLC- MS/MS	35 - 260 (LOQ)	-	35 - 260	
Hospital Wastewater	UPLC- MS/MS	-	14 - 123	-	[5]
River Water	LC-MS/MS	-	8 - 60 (pg/L)	-	[4]
Hospital Effluent	LC-QqLIT-MS	6650	150	500	[6]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the sample preparation and analytical determination steps.





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Caption: Logical flow from sample to analytical technique choice.

Conclusion

The reliable determination of trimethoprim in wastewater is essential for environmental monitoring and risk assessment. The protocols outlined in this application note, particularly the



combination of solid-phase extraction with LC-MS/MS, provide a robust and sensitive approach for the accurate quantification of trimethoprim at environmentally relevant concentrations. The choice of analytical method will depend on the required sensitivity, the expected concentration of trimethoprim in the samples, and the available instrumentation. For high-throughput screening, ELISA can be a valuable tool, with confirmation by a chromatographic method. Proper sample collection, preservation, and preparation are critical to obtaining accurate and reproducible results.

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